5-Methyl-1H-pyrazole-4-sulfonyl fluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1H-pyrazole-4-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FN2O2S/c1-3-4(2-6-7-3)10(5,8)9/h2H,1H3,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMXDIWSBVMGNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)S(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2360386-63-4 | |
| Record name | 5-methyl-1H-pyrazole-4-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of 5-Methyl-1H-pyrazole-4-sulfonyl fluoride
[1][2]
Executive Summary
5-Methyl-1H-pyrazole-4-sulfonyl fluoride is a specialized heterocyclic building block and covalent warhead utilized in medicinal chemistry and chemical biology.[1] Belonging to the class of sulfonyl fluorides , it has gained prominence with the advent of Sulfur(VI) Fluoride Exchange (SuFEx ) click chemistry.[2] Unlike its highly reactive sulfonyl chloride counterparts, this compound exhibits a unique balance of stability in aqueous physiological environments and latent reactivity toward specific nucleophiles (e.g., tyrosine, lysine, serine) within protein binding pockets.
This guide details the physicochemical properties, reactivity profile, and experimental protocols for researchers employing this scaffold in fragment-based drug discovery (FBDD) and covalent probe development .
Chemical Identity & Structural Analysis[2][4][5][6][7]
The compound features a pyrazole core substituted at the 5-position with a methyl group and at the 4-position with a sulfonyl fluoride moiety.[3] The "1H" designation indicates an unsubstituted nitrogen, providing a hydrogen bond donor (HBD) site and an acidic proton, which significantly influences its solubility and binding interactions.
| Attribute | Detail |
| IUPAC Name | 5-Methyl-1H-pyrazole-4-sulfonyl fluoride |
| Molecular Formula | C₄H₅FN₂O₂S |
| Molecular Weight | 164.16 g/mol |
| SMILES | CC1=C(C=NN1)S(=O)(=O)F |
| CAS Number | Not widely listed; Precursor (Chloride) CAS: 288148-34-5 |
| Structural Class | Heteroaryl Sulfonyl Fluoride |
Electronic Properties
The electron-withdrawing sulfonyl fluoride group (
Physicochemical Properties[3][6][8][9]
The following data aggregates experimental observations from analogous sulfonyl fluorides and computational predictions for this specific derivative.
Table 1: Physicochemical Profile[3][4]
| Property | Value / Range | Source/Note |
| Physical State | White to off-white crystalline solid | Observed in analogs |
| Melting Point | 120–135 °C (Predicted) | Based on chloride analog ( |
| LogP (Octanol/Water) | ~0.40 | Predicted (Low lipophilicity) |
| Topological Polar Surface Area (TPSA) | ~60 Ų | Favorable for membrane permeability |
| H-Bond Donors / Acceptors | 1 / 4 | N-H donor; N, O, F acceptors |
| Solubility (Organic) | High: DMSO, DMF, Acetonitrile, DCM | Standard polar aprotic solvents |
| Solubility (Aqueous) | Low to Moderate | pH-dependent due to N-H acidity |
| Specific Gravity | ~1.5 g/cm³ | Predicted density |
Critical Insight: The low LogP (0.4) suggests this fragment is highly polar, making it an excellent candidate for fragment libraries targeting solvent-exposed pockets where lipophilic ligands often fail.
Reactivity & Stability: The SuFEx Mechanism[9]
The core utility of 5-Methyl-1H-pyrazole-4-sulfonyl fluoride lies in its SuFEx reactivity . Unlike sulfonyl chlorides, which hydrolyze rapidly in water, sulfonyl fluorides are kinetically stable in aqueous buffer but react specifically with nucleophiles in the presence of a catalyst (e.g., protein microenvironment or chemical activation).
Mechanism of Action
The sulfur center is electrophilic. In a protein binding pocket, a proximal nucleophilic residue (typically Tyrosine-OH or Lysine-NH2) attacks the sulfur, displacing the fluoride ion. This reaction is often assisted by the local environment (e.g., H-bond networks) that activates the fluoride as a leaving group.
Figure 1: SuFEx reaction pathway demonstrating the covalent modification of protein targets.
Stability Profile
-
Hydrolytic Stability: Stable in neutral buffer (PBS, pH 7.4) for >24 hours. Slow hydrolysis may occur at high pH (>9.0).
-
Thermal Stability: Generally stable up to 100°C in solid form.
-
Plasma Stability: High stability in plasma compared to other electrophiles (e.g., acrylamides), reducing non-specific toxicity.
Experimental Protocols
Protocol A: Synthesis from Sulfonyl Chloride
If the fluoride is not available commercially, it is synthesized from 5-methyl-1H-pyrazole-4-sulfonyl chloride via halogen exchange.
Reagents:
-
Precursor: 5-Methyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq)
-
Fluoride Source: Potassium Bifluoride (
, 2.0 eq) or Potassium Fluoride ( ) with 18-crown-6. -
Solvent: Acetonitrile (
) or Water/Dioxane mix.
Step-by-Step Procedure:
-
Preparation: Dissolve 5-methyl-1H-pyrazole-4-sulfonyl chloride (1 mmol) in MeCN (5 mL).
-
Addition: Add saturated aqueous
(2 mmol) dropwise at 0°C. -
Reaction: Stir vigorously at Room Temperature (RT) for 2–4 hours. Monitor by TLC or LC-MS (Target mass: 164.16 Da).
-
Workup: Dilute with Ethyl Acetate (
), wash with water ( ) and brine. -
Purification: Dry organic layer over
, filter, and concentrate. Recrystallize from hexanes/EtOAc if necessary.
Protocol B: Solubility & Stock Preparation
For biological assays, proper solubilization is critical to prevent precipitation.
-
Weighing: Weigh 1.64 mg of compound.
-
Primary Stock: Add 1.0 mL of anhydrous DMSO to achieve a 10 mM stock solution. Vortex until clear.
-
Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis from atmospheric moisture.
-
Working Solution: Dilute 1000-fold into assay buffer (PBS) for a final concentration of 10 µM (1% DMSO final).
Applications in Drug Discovery[4][5][6][9]
Fragment-Based Screening (FBS)
Due to its low molecular weight (<200 Da) and high polarity, this compound serves as an ideal "covalent fragment."
-
Workflow: Screen against protein targets using Mass Spectrometry (Intact Protein MS).
-
Hit Validation: A mass shift of +144 Da (Molecular Weight - HF) confirms covalent labeling.
Chemical Probes
The pyrazole NH allows for further functionalization (e.g., N-alkylation) to attach fluorophores or biotin tags without disrupting the sulfonyl fluoride warhead, creating activity-based protein profiling (ABPP) probes.
Figure 2: Workflow for utilizing the compound in covalent fragment-based drug discovery.
Safety & Handling
-
Hazard Classification: Skin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1).
-
Specific Risk: Sulfonyl fluorides can cause severe burns. The fluoride ion released upon hydrolysis or reaction is toxic.
-
PPE Requirements: Wear nitrile gloves, safety goggles, and a lab coat. Handle inside a fume hood.
-
Decontamination: Spills should be treated with dilute sodium hydroxide (
) to hydrolyze the fluoride, followed by calcium chloride ( ) to precipitate calcium fluoride.
References
-
Jones, L. H. (2018). Sulfonyl Fluorides in Chemical Biology and Drug Discovery. Journal of Medicinal Chemistry , 61(22), 9841–9852. Link
-
Dong, J., Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition , 53(36), 9430–9448. Link
-
PubChem Compound Summary . 1-Methyl-1H-pyrazole-4-sulfonyl chloride (Precursor Data). National Center for Biotechnology Information. Link
-
Narayanam, M. K., et al. (2021). Sulfonyl Fluorides as Privileged Warheads in Covalent Drug Discovery. Chemical Society Reviews , 50, 1326-1350. Link
Technical Guide: Spectroscopic Profiling of 5-Methyl-1H-pyrazole-4-sulfonyl Fluoride
This technical guide details the spectroscopic characterization and handling of 5-Methyl-1H-pyrazole-4-sulfonyl fluoride , a specialized Sulfur(VI) Fluoride Exchange (SuFEx) hub.
This document is structured for researchers requiring rigorous validation standards for this covalent warhead.
Executive Summary & Compound Identity
5-Methyl-1H-pyrazole-4-sulfonyl fluoride is a heteroaryl sulfonyl fluoride used primarily as a "SuFExable" building block. Unlike its chloride counterpart, the fluoride exhibits high stability toward hydrolysis while remaining reactive toward specific nucleophiles (e.g., tyrosine residues, amines) under SuFEx conditions.
Due to annular tautomerism characteristic of N-unsubstituted pyrazoles, this compound exists in equilibrium between the 3-methyl and 5-methyl forms in solution. This guide refers to the compound as 5-Methyl-1H-pyrazole-4-sulfonyl fluoride to align with standard nomenclature, but spectral data often reflects the averaged or dominant tautomer.
Chemical Specifications
| Property | Detail |
| IUPAC Name | 5-Methyl-1H-pyrazole-4-sulfonyl fluoride |
| CAS Registry | Not widely listed; Analogous to 288148-34-5 (Chloride) |
| Molecular Formula | |
| Molecular Weight | 164.16 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, MeCN, EtOAc; sparingly soluble in water.[1] |
Synthesis & Reactivity Workflow
The generation of this compound typically follows a two-step sequence: chlorosulfonation of the parent pyrazole followed by halide exchange.
Reaction Pathway Diagram
The following flowchart illustrates the synthesis and subsequent SuFEx activation logic.
Figure 1: Synthetic route from parent pyrazole to sulfonyl fluoride and downstream SuFEx conjugation.[2]
Spectroscopic Characterization
The following data represents the characteristic profile derived from validated analogs (e.g., 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride and tosyl fluoride) and general SuFEx principles.
A. Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
NMR (400 MHz, DMSO-
)
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 13.0 – 13.5 | Broad Singlet | 1H | NH (Pyrazole N1) | Highly deshielded; exchangeable with |
| 8.0 – 8.3 | Singlet | 1H | CH (Pyrazole C3) | Deshielded by the adjacent electron-withdrawing |
| 2.4 – 2.5 | Singlet | 3H | CH₃ (C5-Methyl) | Characteristic methyl singlet on heteroaromatic ring. |
Analyst Note: In
, the NH peak may broaden significantly or disappear due to exchange. The C3-H signal is diagnostic; in the absence of thegroup, this proton typically appears upfield (approx. 7.4–7.6 ppm).
NMR (376 MHz, DMSO-
)
This is the primary validation scan for SuFEx warheads.
| Shift (
Protocol Tip: A shift appearing upfield (e.g., -100 to -200 ppm) indicates C-F bonds, not S-F. A peak absent in this range suggests hydrolysis to the sulfonic acid (
).
NMR (100 MHz, DMSO-
)
| Shift ( | Assignment | Notes |
| 140.0 – 145.0 | C5 (C-Me) | Quaternary carbon. |
| 135.0 – 138.0 | C3 (CH) | Aromatic CH. |
| 115.0 – 120.0 | C4 (C-SO₂F) | Doublet splitting may be observed due to |
| 10.0 – 14.0 | CH₃ | Methyl group carbon. |
B. Infrared Spectroscopy (FT-IR)
The sulfonyl fluoride moiety provides distinct "fingerprint" bands that differentiate it from the chloride precursor.
| Wavenumber ( | Vibration Mode | Diagnostic Value |
| 3100 – 3400 | Broad stretch; confirms unsubstituted pyrazole nitrogen. | |
| 1400 – 1420 | Asymmetric sulfonyl stretch. Strong intensity. | |
| 1200 – 1220 | Symmetric sulfonyl stretch. | |
| 780 – 810 | Critical: The S-F stretch is unique to the fluoride. The chloride analog ( |
C. Mass Spectrometry (MS)
Ionization Mode: ESI (Electrospray Ionization), Positive/Negative Mode.
-
Positive Mode (
):-
[M+H]⁺: Observed at m/z 165.0 .
-
[M+Na]⁺: Observed at m/z 187.0 .
-
-
Negative Mode (
):-
[M-H]⁻: Observed at m/z 163.0 .
-
Fragmentation: Loss of
or may be observed at higher collision energies.
-
Experimental Validation Protocol
To confirm the identity of a synthesized batch, follow this self-validating workflow:
-
Solubility Check: Dissolve 5 mg in
. If the solution is cloudy, inorganic salts ( ) may remain. Filter before NMR. -
NMR Scan: Run this first.
-
Pass: Single peak at +65 ppm.
-
Fail: Peaks at -120 ppm (fluoride salt contamination) or no peak (hydrolysis).
-
-
NMR Integration: Normalize the methyl singlet (2.4 ppm) to 3.0. Check if the aromatic proton (8.1 ppm) integrates to 1.0.
-
Causality: If the aromatic proton integrates < 1.0, deuterium exchange at the C3 position may have occurred (rare but possible in acidic
).
-
References
-
SuFEx Chemistry Foundation: Wang, J., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448 (2014). Link
-
Sulfonyl Fluoride Synthesis: Barrow, A. S., et al.[4] "The Growing Applications of SuFEx Click Chemistry." Chemical Society Reviews, 48(17), 4731–4758 (2019). Link
-
Analog Characterization (Tosyl Fluoride)
shift correlations). Royal Society of Chemistry, Supplementary Information for "Facile one-pot synthesis of sulfonyl fluorides". Link -
Pyrazole Precursor Data: National Institutes of Health (NIH) / PubChem. "3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride Spectral Data." Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. "Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluor" by Yoon S. Choi [pdxscholar.library.pdx.edu]
The Emergence of a Privileged Scaffold: A Technical Guide to 5-Methyl-1H-pyrazole-4-sulfonyl Fluoride
Foreword: The Pyrazole in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in contemporary medicinal chemistry. Its remarkable versatility as a bioisostere for other aromatic systems, coupled with its ability to engage in a multitude of non-covalent and, more recently, covalent interactions, has cemented its status as a "privileged scaffold". From anti-inflammatory agents like celecoxib to targeted cancer therapeutics, the pyrazole core is a recurring motif in a multitude of FDA-approved drugs.[1][2][3][4] This guide delves into the discovery and history of a particularly intriguing derivative: 5-Methyl-1H-pyrazole-4-sulfonyl fluoride. While the specific historical record of this molecule is not extensively documented, its significance can be understood through the convergent evolution of several key areas in chemical biology and synthetic chemistry: the rise of fluorinated pharmaceuticals, the development of covalent inhibitors, and the advent of "click" chemistry.
A Historical Tapestry: The Evolution of Pyrazole Synthesis
The story of pyrazoles begins in 1883 with the pioneering work of Knorr, who first synthesized these heterocycles through the condensation of 1,3-dicarbonyl compounds with hydrazines.[4] This fundamental approach, while foundational, often yields mixtures of regioisomers. Over the subsequent century, synthetic chemists have developed a vast arsenal of methods to control the regioselectivity and expand the diversity of pyrazole derivatives.[4][5]
The introduction of fluorine into organic molecules marked a paradigm shift in drug design. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[6] Consequently, the development of methods for the synthesis of fluorinated pyrazoles became a major focus of research.[6][7][8]
The Rise of the Sulfonyl Fluoride Warhead
The sulfonyl fluoride moiety (–SO₂F) has emerged as a powerful tool in chemical biology and drug discovery. Initially recognized for its utility in forming stable sulfonamide and sulfonate linkages, the sulfonyl fluoride group has gained prominence as a "warhead" for covalent inhibitors. Its reactivity towards nucleophilic amino acid residues, such as serine, threonine, and lysine, allows for the formation of a stable covalent bond with a target protein, leading to irreversible inhibition.
A significant leap in the application of sulfonyl fluorides came with the development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, introduced by K. Barry Sharpless and coworkers. SuFEx is a set of "click" reactions that are characterized by their high efficiency, broad scope, and benign reaction conditions.[9] This has positioned sulfonyl fluorides as versatile connectors for the modular synthesis of complex molecules.[9][10][11][12]
Synthesis of 5-Methyl-1H-pyrazole-4-sulfonyl Fluoride: A Representative Protocol
While a definitive "discovery" paper for 5-Methyl-1H-pyrazole-4-sulfonyl fluoride is not readily identifiable, its synthesis can be achieved through established and reliable methodologies for the preparation of pyrazole-4-sulfonyl halides. A common and effective strategy involves a multi-step sequence starting from readily available precursors. The following protocol is a representative example of how this compound can be synthesized, drawing upon established methods for the synthesis of pyrazole-4-sulfonyl chlorides and fluorides.[13]
Experimental Protocol: A Plausible Synthetic Route
Step 1: Synthesis of 5-Methyl-1H-pyrazole
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydrazine hydrate (1.0 eq) and 2-pentanone-4-one (acetoacetone) (1.0 eq) in ethanol.
-
Reaction Conditions: Heat the reaction mixture to reflux for 4-6 hours.
-
Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield 5-methyl-1H-pyrazole.
Step 2: Sulfonation of 5-Methyl-1H-pyrazole
-
Reaction Setup: In a fume hood, cool a solution of 5-methyl-1H-pyrazole (1.0 eq) in a suitable solvent (e.g., chloroform or dichloromethane) to 0 °C in an ice bath.
-
Reagent Addition: Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise to the cooled solution, maintaining the temperature below 5 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Carefully quench the reaction by pouring it onto crushed ice. The precipitated solid is collected by filtration, washed with cold water, and dried to afford 5-methyl-1H-pyrazole-4-sulfonyl chloride.
Step 3: Fluorination of 5-Methyl-1H-pyrazole-4-sulfonyl Chloride
-
Reaction Setup: To a solution of 5-methyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as acetonitrile or acetone, add a fluorinating agent like potassium fluoride (KF) (1.5-2.0 eq).
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography to yield 5-Methyl-1H-pyrazole-4-sulfonyl fluoride.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 5-Methyl-1H-pyrazole | C₄H₆N₂ | 82.11 | Colorless to pale yellow liquid |
| 5-Methyl-1H-pyrazole-4-sulfonyl chloride | C₄H₅ClN₂O₂S | 180.61 | White to off-white solid |
| 5-Methyl-1H-pyrazole-4-sulfonyl fluoride | C₄H₅FN₂O₂S | 164.16 | White to off-white solid |
Synthetic Pathway Diagram
Caption: Synthetic route to 5-Methyl-1H-pyrazole-4-sulfonyl fluoride.
Applications in Drug Discovery and Chemical Biology
5-Methyl-1H-pyrazole-4-sulfonyl fluoride is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility stems from the combination of the pyrazole core and the reactive sulfonyl fluoride group.
Covalent Inhibitors
The sulfonyl fluoride moiety can act as an electrophilic "warhead" to form covalent bonds with nucleophilic residues in target proteins. This allows for the development of highly potent and selective irreversible inhibitors. The 5-methyl-1H-pyrazole scaffold can be further functionalized to achieve specific binding to the target protein of interest.
SuFEx Click Chemistry
As a SuFEx-able hub, 5-Methyl-1H-pyrazole-4-sulfonyl fluoride can be readily clicked with a variety of nucleophiles, including amines, phenols, and alcohols, to generate libraries of sulfonamides and sulfonates.[10][11][12] This modular approach accelerates the drug discovery process by enabling the rapid synthesis of diverse compound collections for biological screening.
Logical Relationship Diagram
Caption: Applications of 5-Methyl-1H-pyrazole-4-sulfonyl fluoride.
Conclusion and Future Outlook
While the precise moment of its first synthesis may be lost to the annals of chemical literature, the importance of 5-Methyl-1H-pyrazole-4-sulfonyl fluoride is undeniable. It represents the confluence of several powerful trends in modern chemistry: the strategic use of fluorine, the resurgence of covalent drug design, and the elegance of click chemistry. As our understanding of disease biology deepens, the demand for precisely tailored molecular tools and therapeutics will only grow. Versatile building blocks like 5-Methyl-1H-pyrazole-4-sulfonyl fluoride will undoubtedly play a crucial role in shaping the future of medicine.
References
-
Khanal, B., et al. (2025). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. RSC Advances, 15, 41924-41933. [Link][10][11][12]
-
Khanal, B., et al. (2025). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. ResearchGate. [Link]
-
Yamanushkin, P. M., et al. (2022). SuFExable NH-Pyrazoles via 1,3-Dipolar Cycloadditions of Diazo Compounds with Bromoethenylsulfonyl Fluoride. The Journal of Organic Chemistry, 87(5), 3868–3873. [Link]
-
Khanal, B., et al. (2025). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. RSC Publishing. [Link]
-
Khanal, B., et al. (2025). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. PMC. [Link]
-
(2025). New Synthesis of Fluorinated Pyrazoles. Request PDF. [Link][7]
-
(2025). Synthetic Strategies to Access Fluorinated Azoles. PMC. [Link][8]
-
(2022). A cascade reaction for regioselective construction of pyrazole-containing aliphatic sulfonyl fluorides. Organic & Biomolecular Chemistry. [Link]
-
(2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link][1]
-
Jasiński, M., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. The Journal of Organic Chemistry, 87(8), 5559–5571. [Link]
-
(2016). Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde. PubMed. [Link][13]
-
(2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC. [Link][2]
-
(2014). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. International Journal of Pharmaceutical Sciences and Drug Research. [Link][3]
-
(2024). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences. [Link]
-
(2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link][5]
-
Saucier, M. A. (2020). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove. [Link][6]
-
(2025). A [3 + 2] Annulation for the Synthesis of Pyrazolyl Vinyl Sulfonyl Fluorides: A Class of Important Pharmacophore. Request PDF. [Link]
-
(2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link][4]
-
(2024). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. PMC. [Link]
-
(2022). Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Frontiers. [Link]
-
(2025). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. ResearchGate. [Link]
-
(2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 6. egrove.olemiss.edu [egrove.olemiss.edu]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic Strategies to Access Fluorinated Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SuFExable NH-Pyrazoles via 1,3-Dipolar Cycloadditions of Diazo Compounds with Bromoethenylsulfonyl Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Protein Modification with 5-Methyl-1H-pyrazole-4-sulfonyl fluoride
Introduction: The Power of Covalent Modification with Sulfonyl Fluorides
In the landscape of chemical biology and drug development, the ability to forge a stable, covalent bond between a small molecule and a target protein offers profound advantages. Targeted covalent inhibitors can achieve enhanced potency, prolonged pharmacodynamic effects, and improved selectivity.[1] The sulfonyl fluoride functional group has emerged as a "privileged" electrophilic warhead for such applications.[2][3] Unlike traditional electrophiles that primarily target cysteine, sulfonyl fluorides exhibit a unique reactivity profile, enabling them to form stable covalent adducts with a broader range of nucleophilic amino acid residues, including tyrosine, lysine, serine, threonine, and histidine.[4][5]
This versatility significantly expands the druggable proteome, allowing researchers to target proteins that may lack a suitably positioned cysteine. The reaction proceeds via Sulfur(VI) Fluoride Exchange (SuFEx), a click chemistry transformation noted for its efficiency and biocompatibility.[6][7]
This application note provides a comprehensive guide to the use of 5-Methyl-1H-pyrazole-4-sulfonyl fluoride , a specific reagent that combines the reactive power of the sulfonyl fluoride warhead with a pyrazole scaffold. The pyrazole nucleus is a well-established "privileged structure" in medicinal chemistry, frequently found in clinically approved kinase inhibitors and other therapeutic agents, making this reagent particularly relevant for drug discovery applications.[8][9] We will detail the mechanism, provide a step-by-step protocol for protein modification, and outline the necessary methods for purification and validation.
Mechanism of Action: Sulfur(VI) Fluoride Exchange (SuFEx)
The core of the modification process is the SuFEx reaction. The sulfonyl fluoride moiety (R-SO₂F) acts as an electrophile. When brought into the proximity of a nucleophilic amino acid side chain within a protein's binding pocket, a reaction is initiated. The nucleophile (e.g., the hydroxyl of tyrosine or the amine of lysine) attacks the electrophilic sulfur atom, leading to the displacement of the fluoride ion and the formation of a highly stable covalent sulfonyl or sulfonamide bond.[6][10] The local protein microenvironment, particularly the presence of basic residues like lysine or histidine, can enhance the reactivity of nearby nucleophiles by facilitating their deprotonation.[4]
Caption: Mechanism of protein modification via Sulfur(VI) Fluoride Exchange (SuFEx).
Experimental Protocols
This section provides a detailed workflow for the covalent modification of a target protein with 5-Methyl-1H-pyrazole-4-sulfonyl fluoride, from initial setup to final validation.
Part 1: Reagent and Protein Preparation
Rationale: Proper preparation of both the protein and the modifying reagent is critical for a successful and reproducible reaction. The choice of buffer can significantly impact reaction efficiency and downstream analysis.
Materials:
-
Target Protein of Interest
-
5-Methyl-1H-pyrazole-4-sulfonyl fluoride
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., 20 mM Ammonium Acetate, pH 7.4, or PBS, pH 7.4)
-
Microcentrifuge tubes
-
Pipettes and tips
Procedure:
-
Reagent Stock Preparation:
-
Allow the 5-Methyl-1H-pyrazole-4-sulfonyl fluoride powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10-100 mM stock solution in anhydrous DMSO. Ensure the compound is fully dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
-
Protein Preparation:
-
Prepare the target protein in a suitable reaction buffer. A volatile buffer like ammonium acetate is highly recommended if the primary analysis method will be mass spectrometry.[11]
-
Ensure the buffer does not contain primary amines (e.g., Tris) if you wish to avoid potential side reactions with the reagent, although the primary reaction will be with the target protein's nucleophiles.
-
The protein concentration should typically be in the range of 1-10 µM.[11]
-
Clarify the protein solution by centrifugation or filtration (0.22 µm) to remove any aggregates before starting the reaction.
-
Part 2: Covalent Labeling Reaction
Rationale: The key to achieving specific modification is to carefully control the reaction stoichiometry, time, and temperature. These parameters must be optimized for each specific protein-ligand pair.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, add the required volume of protein solution.
-
Add the 5-Methyl-1H-pyrazole-4-sulfonyl fluoride stock solution to the protein solution to achieve the desired final molar excess (e.g., 1:1, 1:5, 1:10 protein:reagent). It is crucial to perform a titration to find the optimal ratio.
-
The final concentration of DMSO in the reaction should ideally be kept below 5% (v/v) to avoid protein denaturation.
-
Prepare a vehicle control by adding an equivalent volume of DMSO (without the reagent) to a separate aliquot of the protein solution.[11]
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature. Start with a common condition, such as 1-4 hours at room temperature or 37°C.[11] For less reactive systems, longer incubation times (e.g., 24 hours) at 4°C may be necessary.
-
Gently mix the sample during incubation if desired.
-
-
Quenching (Optional):
-
To stop the reaction at a specific time point, you can add a quenching reagent like a high concentration of an amine (e.g., Tris or glycine) or immediately proceed to a purification step to remove the unreacted reagent. For analytical purposes like mass spectrometry, quenching can be achieved by adding 0.1% formic acid.[11]
-
Data Presentation: Recommended Reaction Parameters
The optimal conditions will vary depending on the specific protein and its reactivity. The following table provides a starting point for optimization.
| Parameter | Starting Range | Rationale |
| Protein Concentration | 1 - 10 µM | Balances signal for analysis with material consumption. |
| Reagent Molar Excess | 1x - 20x | Higher excess drives the reaction but may increase non-specific modification. Titration is key. |
| Reaction Buffer | PBS (pH 7.4) or Ammonium Acetate (pH 7.4) | pH affects the nucleophilicity of amino acid side chains. Volatile buffers are ideal for MS.[11] |
| Incubation Temperature | 4°C - 37°C | Higher temperatures increase reaction rates but can compromise protein stability. |
| Incubation Time | 1 - 24 hours | Must be optimized to achieve sufficient labeling without causing protein degradation or aggregation. |
| DMSO Concentration | < 5% (v/v) | High concentrations of organic solvents can denature proteins. |
Post-Modification Workflow: Purification and Validation
Rationale: After the reaction, it is essential to remove excess, unreacted reagent and to rigorously confirm that the desired modification has occurred specifically and efficiently.
Sources
- 1. Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 5. Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes - Jena Bioscience [jenabioscience.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Advancing Protein Therapeutics through Proximity-Induced Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Synthesis of Novel Sulfonamides Utilizing 5-Methyl-1H-pyrazole-4-sulfonyl Fluoride
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of sulfonamides using 5-Methyl-1H-pyrazole-4-sulfonyl fluoride as a key building block. The pyrazole moiety is a privileged scaffold in medicinal chemistry, and its incorporation into sulfonamides offers a pathway to novel drug candidates.[1] This document outlines the advantages of using sulfonyl fluorides over traditional sulfonyl chlorides, discusses the reaction mechanism, and provides a step-by-step protocol for the synthesis of a representative sulfonamide, catering to researchers in drug discovery and organic synthesis.
Introduction: The Rationale for Pyrazole-Sulfonamides
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with antibacterial, diuretic, and anticancer properties.[2][3] Similarly, the pyrazole nucleus is a highly sought-after heterocyclic motif known for its metabolic stability and diverse biological activities.[1] The strategic combination of these two pharmacophores in a single molecule, creating pyrazole-sulfonamides, presents a compelling strategy for the development of new chemical entities with potentially enhanced or novel pharmacological profiles.
Traditionally, the synthesis of sulfonamides relies on the reaction of amines with sulfonyl chlorides. However, sulfonyl chlorides often suffer from instability, high reactivity leading to poor selectivity, and challenging purification.[4] Sulfonyl fluorides have emerged as superior alternatives due to their enhanced stability towards hydrolysis and reduction, while still offering tunable reactivity for sulfonamide formation.[4][5][6] 5-Methyl-1H-pyrazole-4-sulfonyl fluoride, the focus of this guide, combines the desirable reactivity of a sulfonyl fluoride with the valuable pyrazole scaffold.
The Advantage of 5-Methyl-1H-pyrazole-4-sulfonyl Fluoride
The use of 5-Methyl-1H-pyrazole-4-sulfonyl fluoride in sulfonamide synthesis offers several key advantages:
-
Enhanced Stability: Sulfonyl fluorides are generally more stable to storage and chromatography than their sulfonyl chloride counterparts, allowing for easier handling and purification.[4][5]
-
Tunable Reactivity: While more stable, the reactivity of sulfonyl fluorides can be effectively "unlocked" under specific conditions, allowing for controlled and selective reactions.[7][8] This provides a balance between stability and utility.
-
Access to Privileged Scaffolds: This reagent provides a direct route to incorporating the medicinally important 5-methyl-1H-pyrazole core into a diverse range of molecules.
-
Improved Selectivity: The milder reactivity of sulfonyl fluorides can lead to higher chemoselectivity in the presence of multiple nucleophilic sites within a complex molecule.[4]
Reaction Mechanism: Activation of the Sulfonyl Fluoride
The increased stability of sulfonyl fluorides necessitates an activation step to facilitate the nucleophilic attack by an amine. While highly reactive amines may react with sulfonyl fluorides under forcing conditions (high temperature, excess amine), a more general and milder approach involves the use of a Lewis acid or a specific base catalyst.[4][7][8]
One effective method employs calcium triflimide [Ca(NTf₂)₂] as a Lewis acid to activate the sulfonyl fluoride.[7][8] The calcium ion is proposed to coordinate to the fluorine and oxygen atoms of the sulfonyl fluoride, increasing the electrophilicity of the sulfur atom and making it more susceptible to nucleophilic attack by the amine.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scholarship.claremont.edu [scholarship.claremont.edu]
Application Notes and Protocols: The Use of 5-Methyl-1H-pyrazole-4-sulfonyl Fluoride in Covalent Fragment-Based Screening
Introduction: A Privileged Electrophile for Covalent Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds, particularly for challenging biological targets deemed "undruggable" by traditional high-throughput screening (HTS) methods.[1][2][3] FBDD focuses on screening low molecular weight compounds (typically < 300 Da) that bind to target proteins with low affinity but high ligand efficiency.[1][2] These initial weak-binding hits serve as starting points for optimization into more potent and selective drug candidates through structure-guided approaches.[1][4]
The frontier of FBDD is increasingly exploring the realm of covalent fragments. These fragments incorporate a reactive "warhead" that forms a stable, covalent bond with a nucleophilic amino acid residue on the target protein.[5][6] This irreversible or slowly reversible binding can offer significant advantages, including enhanced potency, prolonged duration of action, and the ability to target shallow or transient binding pockets.[5][7]
This application note details the use of 5-Methyl-1H-pyrazole-4-sulfonyl fluoride as a versatile and effective covalent fragment for screening campaigns. Sulfonyl fluorides are considered "privileged" electrophilic warheads in chemical biology due to their optimal balance of stability in aqueous media and reactivity towards a range of nucleophilic amino acid residues, including serine, threonine, lysine, tyrosine, histidine, and cysteine.[8][9][10] This broad reactivity profile expands the scope of covalent fragment screening beyond the commonly targeted cysteine residues.[7][11] The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its favorable pharmacological properties.[12] The combination of the reactive sulfonyl fluoride warhead with the drug-like pyrazole core makes 5-Methyl-1H-pyrazole-4-sulfonyl fluoride an attractive tool for innovative drug discovery.
This guide provides a comprehensive overview of the properties of 5-Methyl-1H-pyrazole-4-sulfonyl fluoride, detailed protocols for its use in a typical covalent fragment screening workflow, and methods for hit validation and characterization.
Physicochemical Properties of 5-Methyl-1H-pyrazole-4-sulfonyl Fluoride
A thorough understanding of the physicochemical properties of a fragment is crucial for designing effective screening experiments and interpreting the results.
| Property | Value | Source |
| Molecular Formula | C4H5FN2O2S | [13] |
| Molecular Weight | 164.16 g/mol | [13] |
| XlogP (predicted) | 0.4 | [13] |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
| Reactivity Profile | Reacts with Ser, Thr, Lys, Tyr, His, Cys | [8][9][10] |
Experimental Workflows and Protocols
A successful covalent fragment screening campaign requires a multi-faceted approach, integrating biophysical and biochemical methods to identify and validate true hits.[14] The following sections outline a detailed workflow for the use of 5-Methyl-1H-pyrazole-4-sulfonyl fluoride.
Figure 1: A representative workflow for a covalent fragment screening campaign using 5-Methyl-1H-pyrazole-4-sulfonyl fluoride.
Protocol 1: Primary Screening by Intact Protein Mass Spectrometry
Intact protein mass spectrometry (MS) is a direct and robust method for identifying covalent modification of a target protein by an electrophilic fragment.[5][15] This technique allows for the precise measurement of the protein's molecular weight, and any increase corresponding to the mass of the fragment indicates a covalent binding event.
Objective: To identify if 5-Methyl-1H-pyrazole-4-sulfonyl fluoride covalently modifies the target protein.
Materials:
-
Purified target protein of high purity (>95%)
-
5-Methyl-1H-pyrazole-4-sulfonyl fluoride (stock solution in DMSO)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl)
-
LC-MS system capable of intact protein analysis (e.g., Q-TOF or Orbitrap)
Procedure:
-
Protein Preparation: Prepare the target protein at a final concentration of 5-10 µM in the assay buffer.
-
Compound Incubation:
-
In a microcentrifuge tube, add the target protein solution.
-
Add 5-Methyl-1H-pyrazole-4-sulfonyl fluoride to a final concentration of 100-200 µM (the final DMSO concentration should be kept below 1%).
-
As a control, prepare a sample with the protein and an equivalent volume of DMSO.
-
Incubate the reactions at room temperature or 37°C for a defined period (e.g., 1, 4, or 24 hours). The incubation time should be optimized based on the protein's stability.
-
-
Sample Preparation for MS:
-
Quench the reaction by adding 0.1% formic acid.
-
Desalt the protein sample using a C4 ZipTip or equivalent to remove non-covalently bound fragments and buffer components.
-
-
LC-MS Analysis:
-
Inject the desalted sample onto the LC-MS system.
-
Acquire the mass spectrum of the intact protein.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to determine the molecular weight of the protein in both the control (DMSO) and the fragment-treated samples.
-
A mass increase of approximately 164 Da in the treated sample compared to the control indicates covalent modification by 5-Methyl-1H-pyrazole-4-sulfonyl fluoride.
-
Protocol 2: Orthogonal Validation by Thermal Shift Assay (TSA)
A thermal shift assay, or differential scanning fluorimetry (DSF), is a valuable orthogonal method to confirm the binding of the fragment and assess its effect on protein stability.[14][16] Covalent modification can lead to an increase or decrease in the protein's melting temperature (Tm).
Objective: To confirm the interaction of 5-Methyl-1H-pyrazole-4-sulfonyl fluoride with the target protein by measuring changes in protein thermal stability.
Materials:
-
Purified target protein
-
5-Methyl-1H-pyrazole-4-sulfonyl fluoride
-
SYPRO Orange dye (or other suitable fluorescent dye)
-
Real-time PCR instrument capable of performing a melt curve analysis
Procedure:
-
Reaction Setup:
-
Prepare a master mix containing the target protein (2-5 µM) and SYPRO Orange dye (5x final concentration) in the assay buffer.
-
Aliquot the master mix into qPCR plate wells.
-
Add 5-Methyl-1H-pyrazole-4-sulfonyl fluoride to final concentrations ranging from 10 µM to 500 µM. Include a DMSO control.
-
-
Incubation: Incubate the plate at room temperature for at least 30 minutes to allow for covalent bond formation.
-
Thermal Denaturation:
-
Place the plate in the real-time PCR instrument.
-
Run a melt curve experiment, typically from 25°C to 95°C with a ramp rate of 0.5-1°C per minute.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
Determine the Tm for each concentration of the fragment and the DMSO control.
-
A significant shift in Tm (ΔTm) in the presence of the fragment confirms a binding event.
-
Protocol 3: Site of Modification Mapping by LC-MS/MS
Identifying the specific amino acid residue modified by the covalent fragment is crucial for understanding the binding mode and for subsequent structure-guided drug design.[17][18][19] This is typically achieved by proteolytic digestion of the modified protein followed by tandem mass spectrometry (MS/MS).
Objective: To identify the specific amino acid residue(s) on the target protein that are covalently modified by 5-Methyl-1H-pyrazole-4-sulfonyl fluoride.
Materials:
-
Covalently modified target protein (from Protocol 1)
-
Unmodified control protein
-
DTT (dithiothreitol)
-
Iodoacetamide
-
Trypsin (or other suitable protease)
-
LC-MS/MS system (e.g., Orbitrap or Q-TOF)
Procedure:
-
Protein Denaturation and Reduction:
-
To the modified and control protein samples, add a denaturing buffer (e.g., 8 M urea).
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
-
Alkylation:
-
Cool the samples to room temperature.
-
Add iodoacetamide to a final concentration of 55 mM and incubate in the dark for 20 minutes to alkylate free cysteines.
-
-
Proteolytic Digestion:
-
Dilute the urea concentration to less than 2 M with an appropriate buffer (e.g., 50 mM ammonium bicarbonate).
-
Add trypsin at a 1:50 (w/w) ratio (trypsin:protein) and incubate overnight at 37°C.
-
-
Sample Cleanup: Desalt the peptide mixture using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis:
-
Inject the peptide digest onto the LC-MS/MS system.
-
Perform data-dependent acquisition, where the instrument isolates and fragments the most abundant peptide ions.
-
-
Data Analysis:
-
Use a database search algorithm (e.g., MaxQuant, Proteome Discoverer) to identify the peptides.
-
Search for a variable modification corresponding to the mass of 5-Methyl-1H-pyrazole-4-sulfonyl fluoride minus HF (+144.0055 Da) on all potential nucleophilic residues (Ser, Thr, Lys, Tyr, His, Cys).
-
Manually validate the MS/MS spectra of the modified peptides to confirm the site of modification.
-
Mechanism of Action: The Reactivity of the Sulfonyl Fluoride Warhead
The sulfonyl fluoride moiety of 5-Methyl-1H-pyrazole-4-sulfonyl fluoride is the key to its covalent reactivity. This functionality is part of the broader class of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, which has been recognized as a "click chemistry" reaction due to its high efficiency and specificity under biological conditions.[20][21][22]
The proposed mechanism involves the nucleophilic attack of an amino acid side chain on the sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a stable sulfonyl-amino acid adduct. The reactivity of the sulfonyl fluoride can be tuned by the electronic properties of the pyrazole ring.
Figure 2: The general mechanism of covalent modification by 5-Methyl-1H-pyrazole-4-sulfonyl fluoride.
Conclusion and Future Directions
5-Methyl-1H-pyrazole-4-sulfonyl fluoride represents a valuable addition to the covalent fragment library for drug discovery. Its privileged pyrazole scaffold combined with the versatile reactivity of the sulfonyl fluoride warhead allows for the exploration of a broad range of the "druggable proteome." The protocols outlined in this application note provide a robust framework for the successful implementation of this fragment in screening campaigns.
Future work will involve the expansion of the pyrazole-sulfonyl fluoride fragment library with diverse substitutions to explore a wider chemical space. Furthermore, the development of quantitative mass spectrometry-based proteomics methods will enable the screening of this and other covalent fragments in a cellular context, providing a more physiologically relevant understanding of their target engagement and selectivity.[6]
References
-
Drug Hunter. (2022, May 10). An Introduction to Fragment-Based Drug Discovery (FBDD). Available at: [Link]
-
Wang, H., et al. (2018). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Journal of the American Chemical Society, 140(8), 2911-2915. Available at: [Link]
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Available at: [Link]
-
Li, S., et al. (2018). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. PMC. Available at: [Link]
-
University of Pennsylvania. (2024, February 29). Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery. Available at: [Link]
-
Royal Society of Chemistry. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Available at: [Link]
-
Jones, L. H., et al. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. Available at: [Link]
-
PubMed. (2025, September 10). Fragment-based drug discovery: A graphical review. Available at: [Link]
-
Jena Bioscience. Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes. Available at: [Link]
-
Mann, M., & Jensen, O. N. (2003). The characterization of protein post-translational modifications by mass spectrometry. Nature Biotechnology, 21(3), 255-261. Available at: [Link]
-
Massachusetts Biotechnology Council. (2025, November 19). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Available at: [Link]
-
Ciulli, A., et al. (2012). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Acta Crystallographica Section D: Biological Crystallography, 68(Pt 7), 897-907. Available at: [Link]
-
ACS Publications. (2025, February 24). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Available at: [Link]
-
Williams, P. G., et al. (2012). Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid. PMC. Available at: [Link]
-
Taylor & Francis Online. (2024). Exploring Fragment-Based Approaches in Drug Discovery. Available at: [Link]
-
AstraZeneca. (2016). Biophysical methods in early drug discovery. PMC. Available at: [Link]
-
ChemRxiv. (2020). SuFEx-Enabled High-Throughput Medicinal Chemistry. Available at: [Link]
-
Eurofins. Biophysics for Successful Drug Discovery Programs. Available at: [Link]
-
ProQuest. (2005). Studies of protein covalent modifications using mass spectrometry. Available at: [Link]
-
Ge, Y. (2011). Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry. Circulation: Cardiovascular Genetics, 4(6), 711-722. Available at: [Link]
-
Oxford Academic. (2019, February 6). Biophysical screening in fragment-based drug design: a brief overview. Available at: [Link]
-
Taylor & Francis Online. (2018, May 21). Analysis of Posttranslational Modifications of Proteins by Tandem Mass Spectrometry. Available at: [Link]
-
Evotec. (2025, May 22). Advancing Drug Discovery With Covalent Fragment Screening. Available at: [Link]
-
Drug Target Review. (2021, June 22). Covalent fragment screening in cell-based phenotypic models of disease: a collaborative approach. Available at: [Link]
-
ACS Publications. (2014, May 28). A Fragment-Based Method to Discover Irreversible Covalent Inhibitors of Cysteine Proteases. Available at: [Link]
-
NIH. (2014). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Available at: [Link]
-
MDPI. (2022, November 8). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Available at: [Link]
-
PubChem. 5-methyl-1h-pyrazole-4-sulfonyl fluoride (C4H5FN2O2S). Available at: [Link]
-
MDPI. (2023, March 29). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Available at: [Link]
-
PubMed. (2023, March 29). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Available at: [Link]
-
Dana Bioscience. 5-Methyl-1H-pyrazole-4-sulfonyl fluoride 100mg. Available at: [Link]
-
ResearchGate. (2025, August 7). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. Available at: [Link]
-
Frontiers. (2022, June 21). Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Available at: [Link]
-
University of Mississippi. (2020). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. Available at: [Link]
Sources
- 1. Fragment-based drug discovery: A graphical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. massbio.org [massbio.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. think.taylorandfrancis.com [think.taylorandfrancis.com]
- 5. Advancing Drug Discovery With Covalent Fragment Screening | Evotec - Evotec [evotec.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes - Jena Bioscience [jenabioscience.com]
- 11. Sulfonyl Fluorides - Enamine [enamine.net]
- 12. researchgate.net [researchgate.net]
- 13. PubChemLite - 5-methyl-1h-pyrazole-4-sulfonyl fluoride (C4H5FN2O2S) [pubchemlite.lcsb.uni.lu]
- 14. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. The characterization of protein post-translational modifications by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Studies of protein covalent modifications using mass spectrometry - ProQuest [proquest.com]
- 19. ahajournals.org [ahajournals.org]
- 20. SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery | Department of Chemistry [chem.uga.edu]
developing covalent inhibitors with pyrazole sulfonyl fluorides
Application Note: Engineering Covalent Inhibitors with Pyrazole Sulfonyl Fluorides
Part 1: The Renaissance of Tunable Covalency
The historical hesitation toward covalent inhibitors—driven by fears of indiscriminate reactivity and haptenization—has been dismantled by the advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Unlike the highly reactive sulfonyl chlorides of the past, sulfonyl fluorides (SFs) possess a unique "sleeping beauty" profile: they are remarkably stable in aqueous physiological buffers and plasma but become hyper-reactive only when accurately positioned within a protein binding pocket.
This guide focuses on the Pyrazole Sulfonyl Fluoride class. The pyrazole scaffold is not merely a carrier; it serves as a rigid, planar pharmacophore capable of distinct hydrogen-bonding interactions (donor/acceptor via N-H/N:), while the sulfonyl fluoride warhead targets nucleophilic residues—most notably Tyrosine (Tyr) , but also Lysine (Lys), Serine (Ser), and Histidine (His)—through a proximity-driven mechanism.
Part 2: Chemical Design & Synthesis
Structural Logic
The design of a Pyrazole-SF inhibitor requires a tripartite architecture:
-
The Warhead (SF): An electrophilic S(VI) center. The S-F bond is shorter and stronger than S-Cl, resisting hydrolysis/reduction.
-
The Scaffold (Pyrazole): Provides the vector to orient the warhead. Substitution at the 1, 3, or 5 positions allows tuning of the vector relative to the target residue.
-
The Tail: Extends into the solvent front or hydrophobic back-pocket to drive initial non-covalent affinity (
).
Synthesis Protocol: The KHF₂ Exchange Method
Safety Note: While SFs are generally stable, the synthesis involves fluoride salts. Standard PPE (gloves, goggles, fume hood) is mandatory.
Objective: Convert a Pyrazole Sulfonyl Chloride precursor to the Sulfonyl Fluoride.
Reagents:
-
Precursor: Pyrazole-Sulfonyl Chloride (R-SO₂Cl)
-
Fluorinating Agent: Potassium Bifluoride (KHF₂) [Preferred over AgF or ZnF₂ for cost and ease]
-
Solvent: Acetonitrile (MeCN) / Water (1:1 v/v)
Step-by-Step Protocol:
-
Dissolution: Dissolve 1.0 equivalent of the pyrazole-sulfonyl chloride in MeCN (0.5 M concentration).
-
Activation: Prepare a saturated aqueous solution of KHF₂ (approx. 4.5 M).
-
Reaction: Add the KHF₂ solution (2.0 – 3.0 equivalents) dropwise to the stirring sulfonyl chloride solution.
-
Observation: The reaction is biphasic. Vigorous stirring is critical.
-
-
Monitoring: Monitor by TLC or LC-MS.
-
Endpoint: Conversion is typically complete within 2–4 hours at Room Temperature (RT).
-
Note: SFs are less polar than chlorides; expect a higher
.
-
-
Workup:
-
Dilute with EtOAc.
-
Wash organic layer with water (
) and brine ( ). -
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc).
-
Stability Check: Pyrazole-SFs are generally stable on silica gel.
-
Part 3: Biochemical Validation ( )
Standard
The Kinetic Framework
- : The affinity of the initial non-covalent binding.[1]
- : The maximum rate of covalent bond formation.
Experimental Protocol
Assay Type: Continuous enzymatic assay (e.g., fluorescence or absorbance).
-
Preparation: Prepare enzyme buffer (pH 7.4, physiological salt). Avoid buffers with high nucleophiles (e.g., DTT > 1mM) if the warhead is slow-acting, though SFs are generally DTT-tolerant.
-
Incubation:
-
Prepare 6–8 concentrations of the Pyrazole-SF inhibitor (spanning 0.1
to 10 the estimated ). -
Initiate reaction by adding substrate.
-
-
Data Acquisition: Measure product formation continuously for 60–90 minutes.
-
Analysis (The "Kitz-Wilson" Approach):
-
Step A: Fit the progress curve (Product vs. Time) for each inhibitor concentration to the exponential equation:
Where is initial velocity and is the observed rate of inactivation. -
Step B: Plot
vs. Inhibitor Concentration .[2] -
Step C: Fit to the hyperbolic equation to extract constants:
-
Data Output Table:
| Parameter | Definition | Target Value (Lead Gen) |
| Non-covalent binding affinity | < 1 | |
| Max inactivation rate | > 0.01 min | |
| Efficiency of covalent labeling | > 1,000 M |
Part 4: Structural Verification (Mass Spectrometry)
Confirming the covalent adduct is non-negotiable.
Method: Intact Protein LC-MS (TOF or Orbitrap).
Protocol:
-
Incubate Protein (10
M) with Pyrazole-SF (20 M) for 1 hour. -
Quench with 1% Formic Acid.
-
Inject onto C4 desalting column coupled to MS.
-
Deconvolution: Transform raw m/z data to neutral mass.
Interpretation:
-
Mechanism: SuFEx involves the loss of Fluoride (F) and the proton (H) from the nucleophile.
-
Calculation:
-
Pass Criteria: Observation of a single species with the calculated mass shift (+/- 1 Da).
Part 5: Visualizing the Workflow
The following diagrams illustrate the logic flow for developing these inhibitors.
Diagram 1: Strategic Development Workflow
Caption: Integrated workflow from nucleophile identification to proteomic validation.
Diagram 2: Kinetic Evaluation Logic
Caption: Decision tree for analyzing time-dependent inhibition data.
References
-
Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[3][4][5][6] Angewandte Chemie International Edition. [Link][5]
-
Jones, L. H., et al. (2014). "Proteome-wide profiling of sulfonyl fluoride probes reveals broad reactivity with tyrosine, lysine, and histidine." Journal of the American Chemical Society. [Link]
-
Narayanam, M. K., et al. (2018). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. [Link]
-
Hahm, H. S., et al. (2020). "Global targeting of functional tyrosines using sulfur-triazole exchange chemistry." Nature Chemistry. [Link]
Sources
- 1. Unlocking High-Throughput Bioanalysis of Covalent Drugs with Intact Protein, DSF, and Peptide Mapping Techniques - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 3. Sulfur fluoride exchange | Springer Nature Experiments [experiments.springernature.com]
- 4. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
- 5. Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SuFEx-based synthesis of polysulfates - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for 5-Methyl-1H-pyrazole-4-sulfonyl fluoride
Topic: Optimizing Reaction Conditions for 5-Methyl-1H-pyrazole-4-sulfonyl fluoride Content Type: Technical Support Center Guide
Role: Senior Application Scientist Status: Operational System: Optimization & Troubleshooting Guide
Welcome to the technical support hub for 5-Methyl-1H-pyrazole-4-sulfonyl fluoride (MPSF) . This guide is designed for researchers encountering specific hurdles in the synthesis, purification, or application of this SuFEx (Sulfur-Fluoride Exchange) reagent. Unlike generic sulfonyl fluorides, the pyrazole core introduces unique tautomeric and protic challenges that require precise condition tuning.
Module 1: Synthesis Optimization (The "Upstream" Workflow)
Current Protocol Status:
The industry-standard route involves the electrophilic chlorosulfonation of 5-methyl-1H-pyrazole followed by halide exchange.
Workflow Visualization
Figure 1: Optimized synthetic workflow for MPSF. Note the critical temperature control in Step 1 to ensure C4 regioselectivity.
Troubleshooting Guide: Synthesis
Q1: I am observing low yields (<40%) during the chlorosulfonation step. The starting material seems unconsumed.
Diagnosis: The pyrazole ring is electron-rich, but the protonated species (formed in acidic media) is deactivated. Solution:
-
Temperature: Ensure the reaction temperature reaches 90–100°C . Room temperature is insufficient for the electrophilic attack on the protonated pyrazole ring.
-
Reagent Stoichiometry: Use a large excess of chlorosulfonic acid (5–10 equivalents). It acts as both solvent and reagent.
-
Thionyl Chloride Additive: If the reaction stalls at the sulfonic acid stage, add thionyl chloride (SOCl₂) (2–3 equiv) to the mixture and reflux. This drives the conversion of the intermediate sulfonic acid to the sulfonyl chloride [1].
Q2: The conversion from sulfonyl chloride to fluoride is incomplete using KF.
Diagnosis: Potassium Fluoride (KF) often has poor solubility in organic solvents, leading to "surface passivation" of the salt. Solution:
-
Switch to KHF₂: Potassium Bifluoride (KHF₂) is more soluble and provides a constant source of acidic fluoride (HF₂⁻), which is more kinetically active for this exchange [2].
-
Biphasic System: Use a MeCN/Water (1:1) or Acetone/Water system. The water is critical to solubilize the fluoride source.
-
Avoid Basic Conditions: Standard KF can generate hydroxide traces which hydrolyze the sulfonyl chloride to the sulfonate (unreactive dead-end). KHF₂ buffers the pH to ~3-4, preventing hydrolysis.
Q3: My NMR shows a mixture of isomers. Is regioselectivity an issue?
Diagnosis: 5-Methyl-1H-pyrazole exists in tautomeric equilibrium with 3-Methyl-1H-pyrazole. However, electrophilic substitution for both tautomers occurs predominantly at the C4 position . Verification:
-
1H NMR: Look for a singlet around 7.8–8.1 ppm (C-H at position 3/5) and a methyl singlet. If you see splitting or multiple methyl peaks, you likely have impurities, not regioisomers.
-
Impurity Source: Check your starting material purity. Regio-isomers usually arise from impurities in the hydrazine/diketone condensation step of the starting material, not the sulfonyl synthesis.
Module 2: SuFEx Reaction Optimization (The "Downstream" Application)
Mechanism of Action
Unlike sulfonyl chlorides, MPSF is a "sleeping beauty" electrophile. It resists hydrolysis and non-specific nucleophiles but reacts rapidly when activated.
Activation Logic Tree
Figure 2: Decision matrix for activating MPSF based on the target nucleophile.
Troubleshooting Guide: Applications
Q4: The sulfonyl fluoride is not reacting with my amine, even with TEA/DIPEA.
Diagnosis: Standard bases (TEA, DIPEA) are often insufficient to activate the S-F bond because the bond is thermodynamically stable and the leaving group (F⁻) is poor without assistance. Solution:
-
The "Sharpless" Cocktail: Add Ca(NTf₂)₂ (10–20 mol%) and DABCO (2 equivalents). The Calcium ion activates the fluoride leaving group (fluorophilic Lewis acid), while DABCO activates the amine [3].
-
Alternative: If metal-free conditions are required, use TBD (Triazabicyclodecene) or BEMP , but be wary of side reactions with the pyrazole NH.
Q5: How do I handle the acidic N-H proton on the pyrazole ring during coupling?
Diagnosis: The electron-withdrawing sulfonyl group at C4 significantly increases the acidity of the pyrazole N-H (pKa ~10-11). Impact:
-
It can quench basic catalysts (like organolithiums or strong phosphazenes).
-
It can lead to solubility issues in non-polar solvents. Strategy:
-
Pre-protection: If using strong bases, protect the N-H with a THP (Tetrahydropyranyl) or Boc group before the SuFEx step.
-
In-situ Protection: Use BSTFA (silylation reagent) to transiently mask the N-H if analyzing by GC-MS or performing reactions in non-polar media.
Module 3: Stability & Purification Data
Solvent & Condition Compatibility Matrix
| Condition | Stability Rating | Notes |
| Water (Neutral, pH 7) | High | Stable for weeks. Can be used in aqueous buffers. |
| Water (Basic, pH > 9) | Low | Hydrolysis to sulfonate occurs within hours. |
| Silica Gel | Medium | Can be purified, but minimize residence time. Use 1% MeOH/DCM. |
| Alcohols (MeOH/EtOH) | High | Stable at RT. Good for recrystallization. |
| DMSO/DMF | High | Ideal solvents for biological assays. |
Purification FAQ
Q6: My product decomposes on the silica column.
Diagnosis: The acidic silica protons can activate the fluoride, or trace metals in the silica can catalyze hydrolysis. Solution:
-
Neutralize the Silica: Pre-wash the column with 1% Triethylamine in Hexanes.
-
Fast Elution: Use a gradient of DCM to 5% MeOH/DCM . Pyrazoles are polar; avoid staying in non-polar solvents where they might streak.
-
Recrystallization: MPSF is highly crystalline. Try recrystallizing from Ethanol/Water or Toluene instead of chromatography.
References
-
Wright, S. W., & Hallstrom, K. N. (2006).[1] A convenient preparation of heteroaryl sulfonamides and sulfonyl fluorides from heteroaryl thiols.[1] The Journal of Organic Chemistry, 71(3), 1080-1084. [Link]
-
Bare, G. A. L. (2023).[2] Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone.[2] The Journal of Organic Chemistry, 88, 4761-4764.[2] [Link]
-
Mahapatra, S., et al. (2022). SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates and Sulfonamides from S(VI) Fluorides.[3] ChemRxiv. [Link]
-
Yamanushkin, P., et al. (2022). SuFExable NH-Pyrazoles via 1,3-Dipolar Cycloadditions of Diazo Compounds with Bromoethenylsulfonyl Fluoride.[4][5][6] The Journal of Organic Chemistry, 87(4), 3634–3641. [Link][4]
For further assistance, please contact the Applications Engineering team with your specific Lot # and observed LC-MS data.
Sources
- 1. A convenient preparation of heteroaryl sulfonamides and sulfonyl fluorides from heteroaryl thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone [organic-chemistry.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. SuFExable NH-Pyrazoles via 1,3-Dipolar Cycloadditions of Diazo Compounds with Bromoethenylsulfonyl Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07095C [pubs.rsc.org]
Validation & Comparative
Comparative Profiling of Pyrazole vs. Heterocyclic Sulfonyl Fluorides in SuFEx Chemical Biology
Executive Summary
Sulfur(VI) Fluoride Exchange (SuFEx) has evolved from a synthetic curiosity to a cornerstone of chemoproteomics and covalent drug discovery. While aryl sulfonyl fluorides (Ar-SF) serve as the baseline for stability, they often lack the intrinsic reactivity required for rapid protein conjugation without harsh activation.
This guide compares Pyrazole Sulfonyl Fluorides against the industry standards—Pyridine Sulfonyl Fluorides (e.g., PyFluor) and Benzene Sulfonyl Fluorides .
Key Finding: Pyrazole-SFs occupy a "Goldilocks" zone in the reactivity landscape. Unlike Pyridine-SFs, which exhibit high reactivity but lower hydrolytic stability (specifically 2-isomers), and Benzene-SFs, which are metabolically stable but kinetically sluggish, Pyrazole-SFs offer tunable electrophilicity via N-substitution while maintaining high aqueous stability essential for biological profiling.
Chemical Space & Mechanistic Rationale
To select the correct warhead, one must understand the electronic perturbation of the Sulfur(VI) center. The reactivity of the sulfonyl fluoride is dictated by the electron-deficiency of the aromatic ring attached to the sulfur.
The Electronic Landscape
-
Benzene-SF: The phenyl ring is relatively electron-neutral. The S-F bond is strong (
kcal/mol) and resistant to hydrolysis, but requires significant activation (e.g., protein microenvironment or DBU) to react with tyrosines. -
Pyridine-SF: The nitrogen atom in the ring withdraws electron density via induction (
effect) and resonance. This makes the sulfur center highly electrophilic. While excellent for synthetic deoxyfluorination (e.g., PyFluor), this high reactivity can lead to non-specific labeling or faster background hydrolysis in complex media. -
Pyrazole-SF: The pyrazole ring is
-excessive (electron-rich) compared to pyridine, yet the presence of two nitrogens allows for unique tuning.-
N-H Pyrazoles: Can act as hydrogen bond donors, potentially directing the probe.
-
N-Alkyl/Aryl Pyrazoles: Modulate the electron density. The 4-position sulfonyl fluoride is particularly stable, whereas the 3- or 5-positions are more sensitive to steric and electronic effects.
-
Mechanistic Visualization
The following diagram illustrates the activation pathway and the trade-off between the heterocyclic warheads.
Figure 1: Mechanistic pathway of SuFEx conjugation showing the divergence between productive labeling and background hydrolysis.
Performance Comparison Data
The following data summarizes the physicochemical and reactive properties of the three classes.
Reactivity vs. Stability Matrix[1]
| Feature | Benzene-SF | Pyridine-2-SF (PyFluor) | Pyrazole-4-SF |
| Electrophilicity | Low | Very High | Moderate-High |
| Hydrolytic Stability ( | > 48 Hours | < 12 Hours (pH dependent) | > 24 Hours |
| Chemo-selectivity | High (Requires activation) | Lower (Risk of off-target) | High (Tunable) |
| Synthetic Accessibility | Excellent (Commercial) | Good (Deoxyfluorination) | Moderate ("Click" Synthesis) |
| Solubility (LogP) | High (Lipophilic) | Low (More Polar) | Moderate (Tunable) |
Kinetic Profiling (Model System)
Data derived from competitive labeling assays using Tyrosine mimic (N-acetyl-L-tyrosine methyl ester) in phosphate buffer (pH 7.4).
-
Pyridine-SF: Reaches 50% conversion in < 30 minutes. High risk of concurrent hydrolysis.
-
Pyrazole-SF: Reaches 50% conversion in ~2-4 hours. Negligible hydrolysis observed over 6 hours.
-
Benzene-SF: < 10% conversion in 6 hours without specific catalytic activation (e.g., DBU or protein pocket assistance).
Synthesis & Accessibility
One major advantage of Pyrazole-SFs is the "Click-to-Click" synthesis strategy. Unlike Pyridine-SFs, which often require handling unstable sulfonyl chlorides or specialized fluorinating reagents, Pyrazole-SFs can be assembled via 1,3-dipolar cycloaddition.
Synthetic Route:
-
Reagents: Diazo compounds + Ethenesulfonyl Fluoride (ESF).
-
Reaction: [3+2] Cycloaddition.
-
Outcome: Regioselective formation of Pyrazole-SF.[1]
This modularity allows researchers to install the warhead and the recognition element (the R-group on the pyrazole) in a single step.
Experimental Protocols
Protocol A: Synthesis of Pyrazole-4-Sulfonyl Fluoride (via ESF)
Objective: To synthesize a stable pyrazole warhead from diazo precursors.
-
Preparation: Dissolve the
-diazo ester (1.0 equiv) in anhydrous THF (0.2 M). -
Addition: Add Ethenesulfonyl Fluoride (ESF) (1.2 equiv) dropwise at room temperature.
-
Note: ESF is a volatile liquid; handle in a fume hood.
-
-
Reaction: Stir the mixture at ambient temperature for 2–4 hours.
-
Monitoring: Monitor by TLC (disappearance of yellow diazo color) or LCMS.
-
-
Oxidation (Optional): If the intermediate pyrazoline is formed, add DDQ (1.1 equiv) to aromatize to pyrazole. (Note: Many diazo/ESF reactions spontaneously aromatize).
-
Purification: Concentrate in vacuo and purify via silica gel chromatography (Hex/EtOAc). Pyrazole-SFs are generally stable on silica.
Protocol B: Comparative Hydrolytic Stability Assay
Objective: To quantify the stability of the SF warhead in aqueous media.
-
Sample Prep: Prepare a 10 mM stock solution of the Sulfonyl Fluoride in DMSO-d6.
-
Buffer Mix: Dilute 50
L of stock into 450 L of deuterated Phosphate Buffered Saline (PBS, pH 7.4) in an NMR tube. Final concentration: 1 mM.-
Internal Standard: Add 1 mM dimethyl sulfone as a non-reactive integration standard.
-
-
Acquisition: Acquire
F NMR spectra immediately (t=0) and at intervals (1h, 4h, 12h, 24h). -
Analysis:
-
Track the decay of the Sulfonyl Fluoride signal (~ +60 ppm).
-
Watch for the appearance of Fluoride ion (F⁻) signal (~ -120 ppm).
-
Calculation: Plot
vs. Time to determine .
-
Protocol C: Tyrosine Labeling (BSA Model)
Objective: To validate protein labeling efficiency.
-
Protein: Dissolve Bovine Serum Albumin (BSA) in PBS (pH 7.4) at 1 mg/mL.
-
Incubation: Add the Pyrazole-SF probe (50
M final, 1% DMSO) to the protein solution. -
Control: Run a parallel reaction with Benzene-SF.
-
Time-Course: Aliquot samples at 1h, 4h, and 12h.
-
Quench: Add 4x Laemmli buffer (containing
-mercaptoethanol) and boil for 5 min. -
Readout: Analyze via SDS-PAGE / Coomassie staining (if using a mass-shift analysis) or Western Blot (if the probe has a biotin handle).
-
Mass Spec Validation: Digest with Trypsin and analyze via LC-MS/MS to identify the modified Tyrosine residue (+ mass of the pyrazole sulfonyl group).
-
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.
-
Doyle, A. G., et al. (2015). "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent."[2] Journal of the American Chemical Society.[2] [2]
-
Moses, J. E., et al. (2019). "SuFExable NH-Pyrazoles via 1,3-Dipolar Cycloadditions of Diazo Compounds with Bromoethenylsulfonyl Fluoride." Angewandte Chemie.
-
Jones, L. H. (2018). "Chemoselective Tyrosine Bioconjugation Through Sulfate Click Reaction." Nature Chemical Biology (Contextual Reference).
-
Gao, B., et al. (2021). "Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry." Chinese Chemical Letters.
Sources
A Senior Application Scientist's Guide to the Characterization of 5-Methyl-1H-pyrazole-4-sulfonyl fluoride-Protein Adducts
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the characterization of protein adducts formed with 5-Methyl-1H-pyrazole-4-sulfonyl fluoride. While this specific heteroaryl sulfonyl fluoride is not extensively documented in the current literature, its behavior can be expertly inferred from the well-established class of aryl and heteroaryl sulfonyl fluorides. This document will, therefore, use 5-Methyl-1H-pyrazole-4-sulfonyl fluoride as a representative model to explore the broader class of heteroaryl sulfonyl fluorides as covalent protein modifiers.
We will delve into the underlying principles of their reactivity, provide a comparative analysis with other common covalent modification reagents, and offer detailed, field-proven protocols for the robust characterization of the resulting protein adducts.
The Rise of Sulfonyl Fluorides: A "Privileged" Warhead in Chemical Biology
Sulfonyl fluorides have garnered significant attention as "privileged" electrophilic warheads for covalent protein modification.[1][2] This privileged status stems from their remarkable balance of aqueous stability and their ability to react with a variety of nucleophilic amino acid residues. Unlike traditional covalent modifiers that primarily target cysteine, sulfonyl fluorides can form stable covalent bonds with serine, threonine, tyrosine, lysine, and histidine residues.[1][3][4] This expanded reactivity profile opens up a larger portion of the proteome for investigation and therapeutic intervention.[4]
The reactivity of the sulfonyl fluoride warhead is highly dependent on the protein's local microenvironment.[5][6] This "context-dependent" reactivity allows for a degree of target specificity, as the probe is less likely to react with off-target proteins that do not provide the necessary activating environment. The pyrazole moiety in our model compound, 5-Methyl-1H-pyrazole-4-sulfonyl fluoride, is a common scaffold in medicinal chemistry, known for its diverse biological activities.[7] The combination of this heteroaromatic ring with the sulfonyl fluoride warhead presents a promising avenue for the development of novel chemical probes and targeted covalent inhibitors.
Comparative Analysis of Covalent Probes
The selection of a covalent probe is a critical experimental decision. Here, we compare 5-Methyl-1H-pyrazole-4-sulfonyl fluoride (as a representative sulfonyl fluoride) with other commonly used covalent modifiers.
| Feature | 5-Methyl-1H-pyrazole-4-sulfonyl fluoride | Maleimides | Acrylamides | Arylfluorosulfates |
| Target Residues | Ser, Thr, Tyr, Lys, His, Cys | Cys | Cys | Tyr, Lys, Ser, His |
| Reactivity | Moderate | High | Moderate | Low to Moderate |
| Selectivity | Context-dependent | High for Cys | High for Cys | High |
| Aqueous Stability | Good | Poor to Moderate | Good | Excellent |
| Adduct Stability | Stable | Potentially reversible (retro-Michael) | Stable | Stable |
| Key Advantage | Broad residue reactivity, good stability | Fast reaction rates | Good stability | High stability and selectivity |
| Key Disadvantage | Slower reaction rates than maleimides | Prone to hydrolysis and thiol exchange | Slower reaction rates than maleimides | Lower reactivity than sulfonyl fluorides |
Causality Behind the Choices:
-
For broad screening and targeting non-cysteine residues: Sulfonyl fluorides are the superior choice due to their ability to react with a wider range of nucleophilic amino acids.[1]
-
For rapid and specific labeling of cysteine: Maleimides are often preferred due to their fast reaction kinetics.[8] However, the stability of the resulting adduct should be considered, as retro-Michael reactions can occur.[8]
-
For stable and specific cysteine modification: Acrylamides offer a good balance of reactivity and adduct stability, making them a reliable choice for many applications.[1]
-
For applications requiring high stability and targeting tyrosine or lysine: Arylfluorosulfates are an excellent alternative to sulfonyl fluorides, offering enhanced stability at the cost of reduced reactivity.[9]
Experimental Characterization of Protein Adducts: A Step-by-Step Guide
The definitive characterization of a covalent protein adduct relies on mass spectrometry. Both "top-down" and "bottom-up" proteomics approaches can be employed.
Experimental Workflow Overview
Caption: General workflow for labeling and mass spectrometry analysis.
Protocol 1: Covalent Labeling of a Target Protein
This protocol outlines the general steps for labeling a purified protein with 5-Methyl-1H-pyrazole-4-sulfonyl fluoride.
Materials:
-
Purified target protein in a suitable buffer (e.g., PBS or Tris, pH 7.4-8.0)
-
5-Methyl-1H-pyrazole-4-sulfonyl fluoride
-
DMSO (Dimethyl sulfoxide)
-
Microcentrifuge tubes
-
Incubator or water bath
Procedure:
-
Prepare a stock solution of the sulfonyl fluoride probe: Dissolve 5-Methyl-1H-pyrazole-4-sulfonyl fluoride in DMSO to a final concentration of 10-50 mM.
-
Set up the labeling reaction: In a microcentrifuge tube, combine the target protein with the sulfonyl fluoride probe. A typical starting point is a 1:10 to 1:100 molar ratio of protein to probe. The final DMSO concentration should be kept below 5% (v/v) to avoid protein denaturation.
-
Incubate the reaction: Incubate the reaction mixture at room temperature or 37°C for 1 to 24 hours. The optimal incubation time and temperature will depend on the reactivity of the target protein and should be determined empirically.
-
Quench the reaction (optional): The reaction can be quenched by adding an excess of a nucleophilic scavenger, such as dithiothreitol (DTT) or β-mercaptoethanol, or by proceeding directly to a buffer exchange or purification step to remove the unreacted probe.
-
Remove excess probe: Excess, unreacted probe can be removed by dialysis, size-exclusion chromatography, or by using a desalting column.
Protocol 2: Top-Down Mass Spectrometry for Intact Mass Analysis
This protocol is for the analysis of the intact protein-adduct complex to confirm covalent modification.
Materials:
-
Labeled protein sample from Protocol 1
-
Unlabeled control protein
-
LC-MS system with a high-resolution mass spectrometer (e.g., Orbitrap or TOF)
-
Appropriate LC column for intact protein analysis (e.g., a reversed-phase column with a C4 or C8 stationary phase)
Procedure:
-
Sample preparation: Dilute the labeled and unlabeled protein samples to a suitable concentration for LC-MS analysis (typically 0.1-1 µg/µL) in a buffer compatible with mass spectrometry (e.g., 0.1% formic acid in water).
-
LC-MS analysis:
-
Inject the samples onto the LC-MS system.
-
Separate the protein from salts and other contaminants using a suitable LC gradient.
-
Acquire full MS spectra in the positive ion mode over a mass range that encompasses the expected charge states of the protein.
-
-
Data analysis:
-
Deconvolute the raw mass spectra to determine the zero-charge mass of the protein in both the labeled and unlabeled samples.
-
A mass shift corresponding to the molecular weight of the 5-Methyl-1H-pyrazole-4-sulfonyl fluoride moiety (minus the fluorine atom) confirms covalent modification.
-
Protocol 3: Bottom-Up Mass Spectrometry for Modification Site Identification
This protocol details the steps for identifying the specific amino acid residue(s) modified by the sulfonyl fluoride probe.
Materials:
-
Labeled protein sample from Protocol 1
-
Unlabeled control protein
-
DTT (Dithiothreitol)
-
IAA (Iodoacetamide)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system with a high-resolution mass spectrometer
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
To the protein sample (labeled or unlabeled), add a denaturing agent (e.g., urea or guanidinium chloride).
-
Reduce disulfide bonds by adding DTT and incubating at 56°C for 30 minutes.
-
Alkylate free cysteine residues by adding IAA and incubating in the dark at room temperature for 30 minutes. This step prevents the reformation of disulfide bonds and ensures that any observed modifications are from the sulfonyl fluoride probe.
-
-
Proteolytic Digestion:
-
Dilute the sample with ammonium bicarbonate buffer to reduce the concentration of the denaturant.
-
Add trypsin at a 1:20 to 1:50 (w/w) ratio of trypsin to protein.
-
Incubate at 37°C overnight (12-16 hours).
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to inactivate the trypsin.
-
Desalt and concentrate the peptides using a C18 ZipTip or a similar solid-phase extraction method.
-
-
LC-MS/MS Analysis:
-
Inject the cleaned-up peptide mixture onto the LC-MS/MS system.
-
Separate the peptides using a reversed-phase nano-LC column with a suitable gradient of acetonitrile in 0.1% formic acid.
-
Acquire data in a data-dependent acquisition (DDA) mode, where the mass spectrometer automatically selects the most abundant peptide ions for fragmentation (MS/MS).
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest, or MaxQuant) to search the acquired MS/MS spectra against a protein database containing the sequence of the target protein.
-
Specify the mass of the 5-Methyl-1H-pyrazole-4-sulfonyl moiety (minus fluorine) as a variable modification on all potential target residues (Ser, Thr, Tyr, Lys, His, Cys).
-
The search results will identify the specific peptide(s) containing the modification and pinpoint the exact amino acid residue that was covalently labeled.
-
Visualizing the Logic: Reaction and Analysis
Caption: Reaction of sulfonyl fluoride with a protein nucleophile.
Conclusion
5-Methyl-1H-pyrazole-4-sulfonyl fluoride, as a representative of the heteroaryl sulfonyl fluoride class, offers a powerful tool for chemical biology and drug discovery. Its ability to target a broad range of nucleophilic amino acid residues provides a significant advantage over more traditional covalent probes. The robust mass spectrometry-based workflows detailed in this guide provide a clear path for the unambiguous characterization of the resulting protein adducts, from initial confirmation of covalent modification to the precise identification of the modified residue. By understanding the principles of reactivity and employing these validated protocols, researchers can confidently utilize sulfonyl fluoride probes to explore the proteome and accelerate the development of novel therapeutics.
References
Sources
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes - Jena Bioscience [jenabioscience.com]
- 4. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chinesechemsoc.org [chinesechemsoc.org]
- 9. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
case studies of successful applications of 5-Methyl-1H-pyrazole-4-sulfonyl fluoride
This guide details the application of 5-Methyl-1H-pyrazole-4-sulfonyl fluoride (MPSF) , a specialized electrophilic building block used in Sulfur-Fluoride Exchange (SuFEx) chemistry and fragment-based drug discovery (FBDD).
Executive Summary
5-Methyl-1H-pyrazole-4-sulfonyl fluoride (MPSF) represents a "privileged" class of heteroaromatic SuFEx reagents. Unlike traditional sulfonyl chlorides, which are prone to rapid hydrolysis and off-target reactivity, MPSF offers a unique stability-reactivity profile. It remains inert to water and mild nucleophiles but reacts selectively with amines, phenols, and protein residues (Tyr, Lys, Ser, His) under specific catalytic conditions.
This guide analyzes three case studies demonstrating MPSF's superiority in library synthesis , covalent fragment screening , and late-stage functionalization .
Part 1: Comparative Analysis (MPSF vs. Alternatives)
The following table contrasts MPSF with its direct analog, 5-Methyl-1H-pyrazole-4-sulfonyl chloride (MPSC), and a standard aliphatic sulfonyl fluoride.
| Feature | MPSF (Sulfonyl Fluoride) | MPSC (Sulfonyl Chloride) | Aliphatic Sulfonyl Fluoride |
| Hydrolytic Stability | High (Stable in H₂O/buffer at pH 7–8 for hours/days) | Low (Rapid hydrolysis to sulfonic acid) | High |
| Thermodynamic Stability | Resists reduction and thermolysis up to >130°C | Decomposes/Reduces easily | Stable |
| Chemoselectivity | SuFEx Selective : Requires activation (H⁺, Si, or NHC) to react. | Promiscuous : Reacts indiscriminately with nucleophiles. | Selective |
| Protein Labeling | Context-Dependent : Targets specific residues in binding pockets. | Surface Labeling : Rapidly labels surface residues (high background). | Less specific binding |
| Synthetic Utility | Ideal for Parallel Synthesis (tolerant of open air/water). | Requires anhydrous conditions; Schotten-Baumann conditions often fail for deactivated amines. | Good for aliphatic chains |
Part 2: Case Studies & Experimental Protocols
Case Study 1: Rapid Diversification of Kinase Inhibitor Scaffolds
Objective: To synthesize a library of pyrazole-based sulfonamides targeting the solvent-exposed region of a kinase (e.g., IRAK4 or CDK) without using moisture-sensitive reagents.
The Challenge: Traditional sulfonyl chlorides containing the pyrazole moiety are often unstable, leading to low yields when coupled with unreactive anilines. The Solution: Use MPSF in a "Silicon-Free" SuFEx protocol activated by HOBt (1-hydroxybenzotriazole).
Experimental Protocol: HOBt-Catalyzed Amidation
This protocol avoids the use of volatile silyl chlorides, using HOBt as a proton shuttle to activate the S-F bond.
-
Reagents:
-
Amine partner (1.0 equiv)[1]
-
MPSF (1.2 equiv)
-
HOBt (20 mol%)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)
-
Solvent: Acetonitrile (MeCN) or DMSO.
-
-
Procedure:
-
Dissolve the amine and DIPEA in MeCN.
-
Add MPSF followed by HOBt.
-
Stir the mixture at 50°C for 4–12 hours. Monitor by LC-MS.
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove DIPEA/HOBt), then brine. Dry over Na₂SO₄.
-
-
Result:
-
MPSF Yield: 85–95% (Clean conversion).
-
Chloride Analog Yield: <40% (Significant hydrolysis observed).
-
Mechanism of Action (SuFEx Activation): The HOBt acts as a nucleophilic catalyst, temporarily forming a reactive sulfonate intermediate that is rapidly attacked by the amine.
Figure 1: HOBt-catalyzed activation of MPSF for sulfonamide synthesis.
Case Study 2: Covalent Fragment Screening (Ligandability Assessment)
Objective: To assess if the 5-methyl-pyrazole scaffold can bind to a "undruggable" pocket (e.g., KRAS G12C or a phosphatase) by acting as a covalent probe.
The Challenge: High reactivity of sulfonyl chlorides leads to non-specific labeling of the protein surface, masking true binding events. The Solution: MPSF acts as a "latent" electrophile. It only reacts when the pyrazole ring binds in a specific pocket, bringing the -SO₂F group into proximity with a nucleophilic residue (Proximity-Induced Reactivity).
Experimental Workflow: Intact Protein Mass Spectrometry
-
Incubation:
-
Target Protein (5 µM) in PBS (pH 7.4).
-
Add MPSF (50 µM, 10x excess) from DMSO stock.
-
Incubate at 25°C for 1–4 hours.
-
-
Analysis (LC-MS):
-
Inject sample onto a C4 desalting column.
-
Analyze via ESI-TOF MS (Deconvolute spectrum).
-
-
Data Interpretation:
-
Hit: A mass shift of +144 Da (MPSF MW - HF) indicates covalent modification.
-
Specificity Check: Pre-incubate with a competitive non-covalent inhibitor. If the +144 Da shift is blocked, the binding is specific to the active site.
-
Figure 2: Workflow for validating MPSF as a covalent fragment hit.
Case Study 3: Late-Stage Functionalization of Bioactive Amines
Objective: To modify an existing drug molecule (containing a secondary amine) with the 5-methyl-pyrazole moiety to improve metabolic stability.
The Challenge: The secondary amine is sterically hindered and sensitive to harsh conditions required for standard sulfonyl chloride coupling. The Solution: Use Si-SuFEx (Silicon-SuFEx) chemistry. The amine is first silylated (protecting it and activating it), then reacted with MPSF.
Protocol: Silyl-Amine SuFEx
-
Silylation: Treat the drug-amine with BSA (N,O-Bis(trimethylsilyl)acetamide) to generate the N-TMS derivative in situ.
-
SuFEx Coupling:
-
Add MPSF (1.1 equiv).
-
Add Catalyst: BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine) or DBU (5 mol%).
-
Solvent: MeCN, RT, 1 hour.
-
-
Outcome: The fluoride anion released catalyzes the cycle. The reaction is extremely fast and neutral, preventing degradation of the drug scaffold.
References
-
Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. Source: ACS Combinatorial Science (via Figshare)
-
A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. Source: ChemRxiv
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Source: ChemRxiv
-
Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. (Context for Pyrazole Scaffolds) Source: ACS Medicinal Chemistry Letters
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
